molecular formula C7H12O2 B2497464 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane CAS No. 2016508-90-8

4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane

Cat. No.: B2497464
CAS No.: 2016508-90-8
M. Wt: 128.171
InChI Key: MAZFDNRLEYGADB-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane is a bicyclic spiro compound characterized by two oxygen atoms (dioxa) embedded in its heptane backbone. The spiro[2.4]heptane framework consists of a two-membered ring fused to a four-membered ring via a shared spiro carbon. The compound features methyl substituents at the 4 and 5 positions, which influence its steric and electronic properties.

Properties

IUPAC Name

4,5-dimethyl-1,6-dioxaspiro[2.4]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-6(2)8-3-7(5)4-9-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZFDNRLEYGADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC12CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions with benzene as the solvent, and water is removed azeotropically . The product is then purified through distillation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro center, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dimethyl-1,6-dioxaspiro[24]heptane exerts its effects depends on the specific reaction or applicationThese interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane with two structurally related compounds from the provided evidence: 1-Phenyl-4,7-dioxaspiro[2.4]heptane () and 6,6-difluoro-4-azaspiro[2.4]heptane hydrochloride ().

Structural and Functional Differences

Table 1: Key Structural Properties
Compound Molecular Formula Molecular Weight (g/mol) Substituents Heteroatoms CAS Number
This compound C₇H₁₂O₂ 144.17 (calculated) 4,5-dimethyl O (2) Not available
1-Phenyl-4,7-dioxaspiro[2.4]heptane C₁₁H₁₂O₂ 176.21 Phenyl O (2) 39522-76-4
6,6-difluoro-4-azaspiro[2.4]heptane HCl C₆H₁₀ClF₂N 181.60 6,6-difluoro, HCl N, F (2) 2521632-73-3
Key Observations :

Substituent Effects: The methyl groups in this compound enhance steric hindrance and may reduce solubility in polar solvents compared to the phenyl-substituted analog (). The phenyl group introduces aromaticity, increasing molecular weight and lipophilicity, which could favor π-π interactions in supramolecular chemistry . The hydrochloride salt further enhances water solubility, making it suitable for pharmaceutical applications .

Heteroatom Influence :

  • The dioxa (oxygen) rings in the target compound and ’s analog contrast with the aza (nitrogen) ring in . Nitrogen introduces basicity, enabling salt formation (e.g., hydrochloride), while oxygen-rich systems are more likely to participate in hydrogen bonding .

Molecular Weight and Applications :

  • The target compound’s lower molecular weight (144.17 g/mol) suggests higher volatility compared to the phenyl-substituted analog (176.21 g/mol). The azaspiro compound’s higher weight (181.60 g/mol) reflects the addition of fluorine and chlorine, which are common in bioactive molecules .

Hypothetical Property Analysis

While experimental data for this compound are unavailable, trends from analogs suggest:

  • Solubility: Methyl groups may reduce polarity, favoring solubility in nonpolar solvents. In contrast, the hydrochloride salt in ’s compound ensures high aqueous solubility .
  • Thermal Stability : The phenyl group in ’s compound likely increases thermal stability due to aromatic rigidity, whereas the fluorine substituents in ’s compound could lower stability due to bond strain .

Research Implications

  • Synthetic Chemistry : The methyl-substituted spiro compound could serve as a precursor for chiral ligands or intermediates in asymmetric synthesis.
  • Pharmaceutical Potential: The azaspiro analog () highlights the role of fluorine and nitrogen in drug design, particularly for CNS-targeting molecules .

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